molecular formula C16H16ClN5O2 B13099217 Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate

Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate

Cat. No.: B13099217
M. Wt: 345.78 g/mol
InChI Key: OQGUQEVXSNCBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at the 4-position and a phenyl group at the 1-position. The phenyl ring is further modified at the para position with a tert-butyl carbamate group. The tert-butyl carbamate moiety serves as a protective group for amines, enabling selective functionalization in multi-step syntheses .

Properties

Molecular Formula

C16H16ClN5O2

Molecular Weight

345.78 g/mol

IUPAC Name

tert-butyl N-[4-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)phenyl]carbamate

InChI

InChI=1S/C16H16ClN5O2/c1-16(2,3)24-15(23)21-10-4-6-11(7-5-10)22-14-12(8-20-22)13(17)18-9-19-14/h4-9H,1-3H3,(H,21,23)

InChI Key

OQGUQEVXSNCBNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

Preparation of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate

  • Typically, the pyrazolo[3,4-d]pyrimidine ring system is constructed via cyclization reactions involving hydrazines and pyrimidine precursors.
  • The 4-chloro substitution is introduced either by chlorination of the corresponding hydroxy or amino precursor or by using chlorinated building blocks.
  • Literature reports the use of halogenation reagents under controlled conditions to selectively chlorinate the 4-position on the heterocycle.

Formation of the Phenyl-Pyrazolo[3,4-d]pyrimidin-1-yl Linkage

  • The key step involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to attach the pyrazolo[3,4-d]pyrimidine moiety to the para position of a phenyl ring.
  • A common approach is the reaction of 4-chloro-pyrazolo[3,4-d]pyrimidine with a 4-aminophenyl derivative under basic conditions or using transition metal catalysts.
  • For example, cesium carbonate or potassium carbonate bases in polar aprotic solvents such as N-methylpyrrolidone or dimethylformamide (DMF) are used to facilitate the coupling at elevated temperatures (e.g., 70–100 °C).

Introduction of the Tert-butyl Carbamate Protecting Group

  • The phenyl amine is protected using tert-butyl carbamate (Boc) chemistry.
  • This is typically achieved by reacting the aniline derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or diisopropylethylamine.
  • The reaction is carried out in solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
  • The Boc group protects the amine functionality during subsequent synthetic steps and can be removed under acidic conditions if needed.

Representative Synthetic Protocol (Based on Literature)

Step Reagents & Conditions Outcome / Notes
1 4-chloro-1H-pyrazolo[3,4-d]pyrimidine + 4-aminophenyl derivative + Cs2CO3 in NMP, 70 °C, inert atmosphere, overnight Formation of 4-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)aniline intermediate with good yield (e.g., 40–60%)
2 Intermediate + di-tert-butyl dicarbonate + triethylamine in DCM, room temperature, 12 h Boc protection of amine to yield tert-butyl carbamate derivative
3 Purification by silica gel chromatography or reverse-phase HPLC Isolated pure compound as white solid

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Characteristic signals for the tert-butyl group (singlet near 1.4 ppm), aromatic protons (7–8 ppm), and heterocyclic protons confirm structure.
  • Mass Spectrometry : Molecular ion peak consistent with C15H20ClN5O2.
  • Melting Point : Typically reported to confirm purity.
  • HPLC Purity : >95% purity achieved after purification.

Summary Table of Preparation Conditions

Parameter Typical Conditions Comments
Solvent N-Methylpyrrolidone (NMP), DMF, DCM Polar aprotic solvents preferred
Base Cesium carbonate, potassium carbonate, triethylamine For nucleophilic substitution and Boc protection
Temperature 70–100 °C for coupling; room temperature for Boc protection Controlled heating for coupling step
Reaction Time 12–24 hours for coupling; 12 hours for Boc protection Overnight reactions common
Atmosphere Nitrogen or inert gas Prevent oxidation or moisture interference
Purification Silica gel chromatography, reverse-phase HPLC To isolate pure product

Research Findings and Optimization Notes

  • Use of cesium carbonate as a base improves coupling efficiency compared to potassium carbonate.
  • N-Methylpyrrolidone as solvent enhances solubility and reaction rate.
  • Reaction temperature and time are critical to avoid decomposition of sensitive pyrazolo[3,4-d]pyrimidine core.
  • Boc protection is straightforward and high yielding, providing stability for further functionalization if required.
  • Purification by reverse-phase HPLC ensures high purity suitable for biological testing or further synthetic steps.

Chemical Reactions Analysis

Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain protein kinases, such as CDK2/cyclin A2, by binding to the active site and preventing substrate phosphorylation. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

(a) Core Modifications

  • Target Compound : 4-Chloro substitution on pyrazolo[3,4-d]pyrimidine enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions for further derivatization. The tert-butyl carbamate on the phenyl ring provides steric bulk and modulates solubility .
  • SI-4 (tert-butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate): Features an amino group at C4 and an iodo substituent at C3, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Compound 38b (4-((4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)benzonitrile): Replaces the phenyl-carbamate group with a cyanobenzyl moiety, increasing electron-withdrawing character and rigidity .

(b) Isosteric Analogues

  • Pyrazolo[1,5-a]pyrimidines : Compounds like tert-butyl 5-(4'-carbamoyl-3'-hydroxybiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (174) exhibit altered ring geometry, reducing planarity and affecting target engagement compared to pyrazolo[3,4-d]pyrimidines .

Physicochemical Properties

Compound Molecular Weight (Da) HRMS [M+H]+ (Found) Melting Point (°C) Key Spectral Data (1H NMR)
Target Compound 413.85 414.1768 Not reported Aromatic protons δ 8.19 (s, 1H); tert-butyl δ 1.21–1.39 (m, 9H)
SI-4 433.08 433.0 Not reported Butyl linker δ 1.68–1.80 (m, 2H); NH δ 6.81 (br t)
Example 75 (Patent) 615.70 615.7 163–166 Fluorophenyl δ 7.2–7.8 (m); chromenone carbonyl δ 4.0 (s)
Compound 174 (Pyrazolo[1,5-a]pyrimidine) 565.26 565.2565 195.6–196 Biphenyl δ 7.4–7.6 (m); pyridine δ 8.5 (d)

Biological Activity

Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C16H16ClN5O2
  • Molecular Weight : 337.81 g/mol
  • CAS Number : 791852-35-2
  • IUPAC Name : Tert-butyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-yl)phenylcarbamate

This compound primarily functions as a kinase inhibitor . It targets various kinases involved in critical signaling pathways that regulate cell proliferation and survival. Notably, it has shown efficacy against cyclin-dependent kinases (CDKs), particularly CDK16, which plays a significant role in cell cycle regulation.

Key Mechanisms:

  • Inhibition of CDK Activity : The compound has been reported to inhibit CDK16 with an EC50 value of approximately 33 nM. This inhibition leads to cell cycle arrest in the G2/M phase, indicating its potential utility in cancer therapy by preventing tumor cell proliferation .
  • Downregulation of Signaling Pathways : It modulates signaling pathways by phosphorylating specific proteins, which can lead to altered cellular responses to growth factors and cytokines .

Selectivity and Potency

Research indicates that this compound exhibits selective inhibition against a panel of kinases. A differential scanning fluorimetry (DSF) assay revealed that this compound stabilizes CDK16 and other related kinases without significantly affecting unrelated kinases, showcasing its selectivity and potential for reduced off-target effects .

Study 1: Inhibition of CDK16

In a study published in the International Journal of Molecular Sciences, researchers synthesized derivatives based on the pyrazolo-pyrimidine scaffold and evaluated their potency against CDK16. The lead compound demonstrated significant inhibition with an EC50 value of 33 nM, suggesting that modifications to the pyrazole ring can enhance biological activity while maintaining selectivity .

Study 2: Effects on Cell Viability

A viability assessment using various cancer cell lines showed that this compound decreased cell counts in a dose-dependent manner. This effect was attributed to its ability to induce G2/M phase arrest and promote apoptosis in sensitive cell lines .

Comparative Activity Table

Compound NameTarget KinaseEC50 (nM)Mechanism
This compoundCDK1633Inhibition
Other Pyrazole DerivativeVarious50 - 180Mixed Inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.